2-(3-硝基苯氧基)吡啶

描述

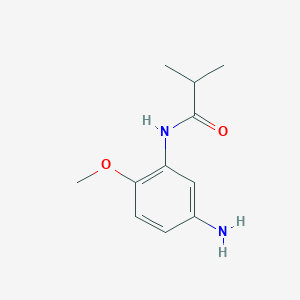

2-(3-Nitrophenoxy)pyridine is a compound that has been studied as an intermediate in the synthesis of various small molecule anticancer drugs. The compound features a pyridine ring substituted with a 3-nitrophenoxy group, which is a structural motif found in several bioactive molecules. The presence of the nitro group on the phenyl ring can significantly affect the electronic properties of the molecule and its interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which shares the 3-nitrophenoxy motif, has been developed through halogenation, coupling, and nucleophilic reactions, achieving a high total yield of up to 85% . Another synthesis approach for a similar compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involved nucleophilic substitution and coupling reactions, with a total yield of 44.6% . These methods highlight the feasibility of constructing complex molecules containing the 3-nitrophenoxy group.

Molecular Structure Analysis

The molecular structure of compounds containing the 3-nitrophenoxy group has been determined using various techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For example, the crystal structure of a related compound, 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, shows an orthogonal arrangement of the phenyl ring with the nitro substituent . This suggests that the 3-nitrophenoxy group can influence the overall conformation and packing of molecules in the solid state.

Chemical Reactions Analysis

The reactivity of the nitro group in the 3-nitrophenoxy moiety can be inferred from studies on similar structures. Nitration reactions, for example, have been explored with dithienopyridine derivatives, indicating that the nitro group can direct further substitution on the aromatic ring . The presence of the nitro group can also influence hydrogen bonding interactions, as seen in the crystal structure of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-nitrophenoxy group can be deduced from spectroscopic data. The vibrational spectra of these compounds often show characteristic absorptions due to the nitro group and the aromatic rings . NMR spectroscopy provides insights into the electronic environment of the protons and carbons in the molecule, which is affected by the electron-withdrawing nature of the nitro group . The solubility, melting points, and other physical properties would be influenced by the presence of the nitro and phenoxy groups, although specific data for 2-(3-Nitrophenoxy)pyridine is not provided in the papers.

科学研究应用

1. Medicinal Chemistry

- Pyridine and its analogous forms are used as clinically useful agents in medicinal chemistry research .

- Pyridine has been incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .

- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

2. Fungicidal Activity

- A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized .

- The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

- The in vitro bioassays indicated that most of the title compounds displayed moderate to high fungicidal activities .

5. Antioxidant Activity

- Thiazolo[3,2-a]pyridine derivatives were found to be outstanding scavengers of free radicals and displayed potent antioxidant activity .

- Bis(imino) pyridine derivatives were found to have a strong ability for scavenging free radicals like DPPH and ABTS .

6. Synthesis of Nitropyridines

- Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

- When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) .

- From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

- From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

未来方向

Pyridine derivatives, including 2-(3-Nitrophenoxy)pyridine, have significant potential for future research and development . They are of special interest due to their solubility and the potential to improve water solubility in pharmaceutically potential molecules . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

属性

IUPAC Name |

2-(3-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-4-3-5-10(8-9)16-11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZJQRAXUNGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594592 | |

| Record name | 2-(3-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenoxy)pyridine | |

CAS RN |

28355-48-8 | |

| Record name | 2-(3-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)